2-(2-Methoxypyrimidin-5-yl)ethan-1-ol
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Overview
Description
2-(2-Methoxypyrimidin-5-yl)ethan-1-ol is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methoxy group attached to the pyrimidine ring and an ethanol group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol typically involves the reaction of 2-chloro-5-methoxypyrimidine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(2-methoxypyrimidin-5-yl)acetaldehyde or 2-(2-methoxypyrimidin-5-yl)acetic acid.
Reduction: Formation of 2-(2-methoxypyrimidin-5-yl)ethanamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxypyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxypyrimidin-5-yl)ethanamine: Similar structure but with an amine group instead of an ethanol group.
2-(2-Methoxypyrimidin-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
2-(2-Methoxypyrimidin-5-yl)acetaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.
Uniqueness
2-(2-Methoxypyrimidin-5-yl)ethan-1-ol is unique due to the presence of both a methoxy group and an ethanol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(2-Methoxypyrimidin-5-yl)ethan-1-ol, a compound with the CAS number 1000572-80-4, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N2O2, featuring a pyrimidine ring substituted with a methoxy group and an ethanol moiety. This structure is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial activity. A study screened various pyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain modifications to the pyrimidine structure significantly influenced antimicrobial efficacy:
Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
---|---|---|---|
3e | Moderate | Moderate | Moderate |
3h | Moderate | Low | Low |
3m | Low | Moderate | Low |
The introduction of electron-donating groups like methoxy at specific positions modulated the activity against these pathogens, indicating structure-activity relationships that warrant further investigation .
Anticancer Activity
The potential anticancer properties of this compound are linked to its ability to inhibit specific kinase pathways. In vitro studies have shown that compounds with similar structures can inhibit the ERK5 mitogen-activated protein kinase pathway, which is implicated in tumor growth and survival. A related study demonstrated that modifications to the pyrimidine ring could enhance potency against cancer cell lines:
Compound | IC50 (nM) in HeLa Cells |
---|---|
32a | 150 |
32f | 25 |
These findings suggest that further optimization of the compound could lead to more effective anticancer agents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as kinases. The inhibition of ERK5 autophosphorylation has been noted as a key mechanism through which this compound exerts its effects on cell proliferation and survival .
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in various therapeutic contexts:
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several pyrimidine derivatives, including those similar to this compound, against resistant strains of bacteria. Results indicated significant activity against multi-drug resistant Staphylococcus aureus.
- Cancer Cell Line Studies : The compound was tested in various cancer cell lines (e.g., HeLa, MCF7), demonstrating selective cytotoxicity at low concentrations while sparing normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
2-(2-methoxypyrimidin-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPZXIARIHVPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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